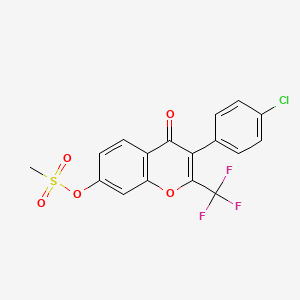
3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and diverse applications. This compound contains multiple functional groups, including an oxadiazole ring, an azetidine ring, and a sulfonyl group attached to a trifluoromethyl phenyl group, making it a subject of interest in various fields of chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves a multi-step process that can vary depending on the desired yield and purity of the product. Common synthetic routes include:
Preparation of Precursors
The benzyl-substituted 1,2,4-oxadiazole and the azetidine intermediate are often prepared separately.
Coupling Reaction
The two precursors are then coupled under specific reaction conditions to form the desired compound. This step may involve the use of coupling agents such as EDC or HATU, and may be carried out in solvents like dichloromethane or dimethylformamide.
Purification
The final product is purified through techniques like column chromatography, recrystallization, or HPLC to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization for scalability, cost-effectiveness, and safety. This involves:
Optimizing Reaction Conditions: : Scaling up reactions while maintaining efficiency and yield.
Batch vs. Continuous Processes: : Choosing between batch production and continuous flow systems based on the volume and demand.
Safety Protocols: : Implementing rigorous safety measures to handle reactive intermediates and potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: : It can be reduced under catalytic hydrogenation conditions to obtain reduced products.
Substitution: : Various nucleophiles can substitute functional groups within the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, in solvents like water or acetone.
Reduction: : Catalytic hydrogenation using palladium on carbon in ethanol.
Substitution: : Nucleophiles like amines, thiols in polar aprotic solvents like DMSO.
Major Products
The major products formed from these reactions vary based on the reaction type but often include:
Oxidized Derivatives
Reduced Forms
Substituted Analogues
Aplicaciones Científicas De Investigación
3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several applications, including:
Chemistry: : Utilized as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through several mechanisms, depending on its application:
Enzyme Inhibition: : Binds to the active site of enzymes, blocking substrate access and reducing enzyme activity.
Receptor Modulation: : Interacts with specific receptors, altering their activity and influencing biological pathways.
Molecular Targets and Pathways
Targets: : Enzymes like proteases, kinases.
Pathways: : Inflammatory response pathways, microbial metabolic pathways.
Comparación Con Compuestos Similares
3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is compared with similar compounds to highlight its uniqueness:
Similar Compounds: : Other oxadiazole derivatives, azetidine-containing compounds.
Uniqueness: : Unique combination of functional groups providing distinctive chemical reactivity and biological activity.
In essence, this compound is a versatile compound with a broad spectrum of applications in scientific research and industrial processes. Its complex structure and reactivity profile make it a valuable subject of study in various domains.
Propiedades
IUPAC Name |
3-benzyl-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)25-11-14(12-25)18-23-17(24-28-18)10-13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHHOIHWWNPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)
![4-(dimethylsulfamoyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2477105.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)
![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2477108.png)
![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)
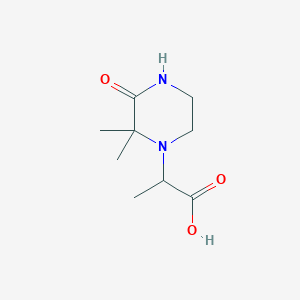
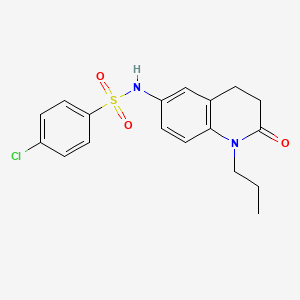
![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)
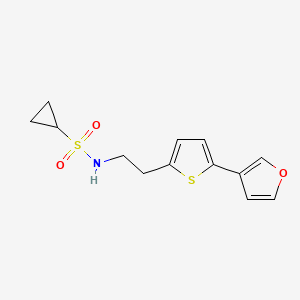
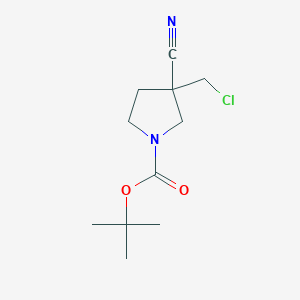
![2-Methoxy-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2477119.png)


